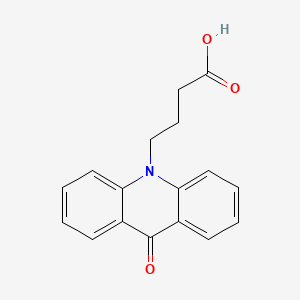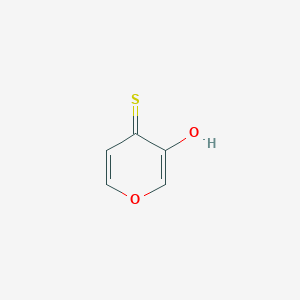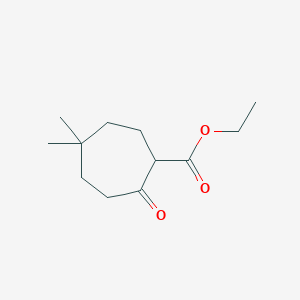
10(9H)-Acridinebutanoic acid, 9-oxo-
説明
10(9H)-Acridinebutanoic acid, 9-oxo-, also known as 9-Oxo-10(9H)-acridineacetic acid, is a chemical compound with the molecular formula C15H11NO3 . It is used as a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC and is also a building block in pharmaceutics .
Synthesis Analysis
An effective method for the synthesis of new acridine-9(10H)-one (acridone) derivatives containing 1,2,3-triazole fragment was developed . A number of new triazole-containing compounds were synthesized from propargyl acridone acetate and their antimicrobial activity was studied .Molecular Structure Analysis
The molecular weight of 10(9H)-Acridinebutanoic acid, 9-oxo- is 253.25 . The empirical formula is C15H11NO3 .Physical And Chemical Properties Analysis
The melting point of 10(9H)-Acridinebutanoic acid, 9-oxo- is approximately 289 °C .科学的研究の応用
STING Agonist
“10(9H)-Acridinebutanoic acid, 9-oxo-” is a murine-selective STING agonist . It directly binds to STING and triggers a strong antiviral response through the TBK1/IRF3 route .
Antiviral Response
The compound is known to trigger a strong antiviral response . This makes it a potential candidate for research in antiviral therapies.
Synthesis of Biologically Active Compounds
It has been used in the synthesis of biologically active 10-hydroxy- and 9-oxo-2E-decenoic acids . These acids are components of the mandibular gland secretion of honeybees .
Pheromone Synthesis
The compound has been used in the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of queen honeybees .
Ozonolysis-Reduction
The compound has been used in ozonolysis-reduction of oleic acid and 1,9-diacetoxynon-1-ene in key steps .
作用機序
Target of Action
It’s known that the compound and its analogs are used to study their potential activity as interferon inducers .
Mode of Action
The exact mode of action of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known to be a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC .
Biochemical Pathways
The specific biochemical pathways affected by 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , which suggests it may influence the interferon signaling pathway.
Result of Action
The molecular and cellular effects of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , suggesting it may have an impact on immune response.
Safety and Hazards
The safety data sheet for 10(9H)-Acridinebutanoic acid, 9-oxo- indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .
特性
IUPAC Name |
4-(9-oxoacridin-10-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(20)10-5-11-18-14-8-3-1-6-12(14)17(21)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMSWLUVAGUMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238011 | |
| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10(9H)-Acridinebutanoic acid, 9-oxo- | |
CAS RN |
90053-07-9 | |
| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090053079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)propanamide](/img/structure/B1661277.png)

![ethyl 5-[(E)-(2-hydroxy-1-naphthyl)diazenyl]-3,4-dimethylthiophene-2-carboxylate](/img/structure/B1661282.png)

![2-[(5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B1661285.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B1661288.png)
![Benzene, 4-(methylthio)-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B1661291.png)
![Benzoic acid, 4-nitro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1661292.png)
![1,3-bis[(E)-pyridin-2-ylmethylideneamino]urea](/img/structure/B1661294.png)

![N-{2-[Benzyl(methyl)amino]ethyl}acetamide](/img/structure/B1661296.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-(4-methylphenyl)-2-(methylthio)-](/img/structure/B1661297.png)
![5(4H)-Oxazolone, 4-[(5-bromo-2-furanyl)methylene]-2-phenyl-](/img/structure/B1661298.png)